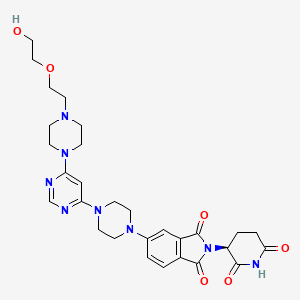

(S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-O-C2-OH

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C29H36N8O6 |

|---|---|

Molekulargewicht |

592.6 g/mol |

IUPAC-Name |

2-[(3S)-2,6-dioxopiperidin-3-yl]-5-[4-[6-[4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]pyrimidin-4-yl]piperazin-1-yl]isoindole-1,3-dione |

InChI |

InChI=1S/C29H36N8O6/c38-14-16-43-15-13-33-5-7-35(8-6-33)24-18-25(31-19-30-24)36-11-9-34(10-12-36)20-1-2-21-22(17-20)29(42)37(28(21)41)23-3-4-26(39)32-27(23)40/h1-2,17-19,23,38H,3-16H2,(H,32,39,40)/t23-/m0/s1 |

InChI-Schlüssel |

UFCFQNCUJQQSDD-QHCPKHFHSA-N |

Isomerische SMILES |

C1CC(=O)NC(=O)[C@H]1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)C5=NC=NC(=C5)N6CCN(CC6)CCOCCO |

Kanonische SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)C5=NC=NC(=C5)N6CCN(CC6)CCOCCO |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of (S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-O-C2-OH

Abstract: The field of targeted protein degradation (TPD) has introduced a paradigm shift in therapeutic intervention, moving beyond simple inhibition to the complete removal of disease-causing proteins. Proteolysis Targeting Chimeras (PROTACs) are at the forefront of this revolution, acting as heterobifunctional molecules that co-opt the cell's natural disposal machinery. This guide provides a detailed mechanistic examination of a specific PROTAC, herein designated as Cmpd-X , with the chemical structure (S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-O-C2-OH. We will deconstruct the molecule into its functional components, elucidate its catalytic cycle of action, and provide field-proven experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the study and application of TPD.

Introduction: Deconstructing Cmpd-X

Cmpd-X is a rationally designed heterobifunctional molecule engineered to induce the degradation of a specific protein of interest (POI).[1][2] Its structure can be dissected into three key components: an E3 ligase ligand, a linker, and a target-binding ligand (or "warhead").[1][3]

-

E3 Ligase Ligand: (S)-Thalidomide: The phthalimide moiety of (S)-Thalidomide is a well-established, high-affinity ligand for Cereblon (CRBN), a substrate receptor for the Cullin-4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[4][5][6] The (S)-enantiomer exhibits a significantly higher binding affinity for CRBN compared to its (R)-counterpart, making it the preferred choice for CRBN recruitment.[7] By engaging CRBN, this fragment serves as the anchor to the ubiquitin-proteasome system (UPS).[1]

-

Linker: Piperazine-Pyrimidine-Piperazine: The linker is not merely a passive spacer; its composition, length, and rigidity are critical determinants of a PROTAC's efficacy.[8][9] The inclusion of piperazine and pyrimidine motifs in the linker of Cmpd-X is a strategic design choice. These heterocyclic scaffolds can impart a degree of rigidity to the molecule, which can be crucial for optimizing the geometry of the ternary complex.[9][10] Furthermore, the basic nitrogen atoms in the piperazine rings can improve solubility and cell permeability through protonation at physiological pH.[10][11][]

-

Target-Binding Ligand (Warhead): -C2-O-C2-OH (Ethoxy-Ethanol moiety): This portion of the molecule is designed to bind to a specific POI. The identity of this POI is not explicitly defined by the chemical name alone and would be determined by the specific research context. The terminal hydroxyl group (-OH) is a key feature, likely designed to form a critical hydrogen bond within a specific binding pocket of the target protein, thereby ensuring selective engagement.

Core Mechanism of Action: The Catalytic Cycle of Degradation

Cmpd-X operates through a catalytic mechanism, hijacking the cell's endogenous UPS to selectively tag a target protein for destruction.[2][3][13] A single molecule of Cmpd-X can mediate the degradation of multiple target protein molecules.[3][13][14] The process can be broken down into several discrete, yet interconnected, steps.

Step 1 & 2: Binary Complex Formation

Initially, Cmpd-X exists in equilibrium, capable of independently binding to either its target protein (POI) or the CRBN E3 ligase to form two distinct binary complexes:

-

POI::Cmpd-X

-

Cmpd-X::CRBN

Step 3: Ternary Complex Formation

The crucial step in the PROTAC mechanism is the formation of a productive POI::Cmpd-X::CRBN ternary complex .[1][8][] This brings the POI into close proximity with the E3 ligase. The stability and conformation of this ternary complex are paramount for efficient degradation.[] Some PROTACs exhibit positive cooperativity, where the binding of one protein partner increases the affinity for the other, leading to a more stable ternary complex.[][16]

Step 4: Ubiquitination of the Target Protein

Within the ternary complex, the CRL4^CRBN^ ligase acts as a scaffold. It recruits a ubiquitin-charged E2 conjugating enzyme.[14] The E3 ligase then catalyzes the transfer of ubiquitin molecules from the E2 enzyme onto accessible lysine residues on the surface of the POI.[3] This process is repeated to form a polyubiquitin chain, which serves as a recognition signal for the proteasome.[17]

Step 5: Proteasomal Degradation

The polyubiquitinated POI is recognized by the 26S proteasome, a multi-protein complex responsible for degrading unwanted cellular proteins.[2][13] The proteasome unfolds and proteolytically degrades the POI into small peptides.

Step 6: PROTAC Recycling

Following the degradation of the POI, Cmpd-X is released from the complex and is free to initiate another cycle of binding and degradation.[1][3] This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations.[13][14]

Caption: Workflow for TR-FRET based ternary complex formation assay.

Protocol 2: Cellular Target Degradation via Western Blot

This is the definitive assay to confirm that Cmpd-X leads to the depletion of the target protein in a cellular context.

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Plate cells (e.g., HEK293T or a relevant cancer cell line) in 6-well plates and grow to 70-80% confluency.

-

Treat cells with increasing concentrations of Cmpd-X (e.g., 1 nM to 10 µM) and a DMSO vehicle control. Include a proteasome inhibitor (e.g., MG132) co-treatment as a control to verify proteasome-dependent degradation.

-

Incubate for a specified time course (e.g., 4, 8, 16, 24 hours).

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells, collect the lysate, and clarify by centrifugation (14,000 rpm for 15 min at 4°C).

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blot:

-

Normalize protein amounts for all samples and prepare with Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate with a primary antibody specific to the POI overnight at 4°C.

-

Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane and apply an enhanced chemiluminescence (ECL) substrate.

-

Image the blot using a digital imager.

-

Perform densitometry analysis to quantify band intensity. Normalize the POI band intensity to the loading control. Calculate DC

50and Dmaxvalues.

-

Conclusion and Future Directions

The molecule this compound, or Cmpd-X, is a prototypical PROTAC that leverages a well-validated CRBN E3 ligase ligand and a functionalized linker to induce the degradation of a target protein. Its mechanism of action follows a catalytic cycle of ternary complex formation, ubiquitination, and proteasomal degradation. The comprehensive characterization of such molecules requires a systematic and multi-pronged experimental approach, from biophysical measurements of molecular interactions to definitive cellular assays of protein degradation. Understanding these intricate details is crucial for optimizing PROTAC design and advancing the next generation of targeted protein degradation therapies.

References

- Assays and technologies for developing proteolysis targeting chimera degraders.PMC.

- A beginner's guide to PROTACs and targeted protein degradation.The Biochemist.

- PROTAC® Ubiquitination Assays.LifeSensors.

- PROTAC Ternary Complex Formation Assays.LifeSensors.

- PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age.PMC.

- What are PROTACs? Mechanisms, advantages, and challenges.Drug Discovery News.

- PROTAC Ternary Complex Assay Services.BOC Sciences.

- Proteolysis targeting chimera.Wikipedia.

- PA770: PROTAC® In Vitro Ubiquitination Assay Kit.LifeSensors.

- Targeted Protein Degradation: Elements of PROTAC Design.PMC.

- Ubiquitination Assay.Profacgen.

- Protein Degradation and PROTACs.Promega Corporation.

- Ternary Complex Formation Assays.Domainex.

- The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS).PubMed.

- Piperazine-Pyrimidine-Cyclohexane-COOEt | PROTAC Linker.MedChemExpress.

- Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders.Unknown Source.

- Current strategies for the design of PROTAC linkers: a critical review.PMC.

- Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination.BMG Labtech.

- Protein Ubiquitination Services for PROTACs.BOC Sciences.

- Cellular Assays for characterization of PROTAC activity and....ResearchGate.

- Protein Degradation Assays - PROTAC Screening.Reaction Biology.

- PROTACs: proteolysis-targeting chimeras.BMG Labtech.

- PROTACs bearing piperazine-containing linkers: what effect on their protonation state?Unknown Source.

- Chapter 7: Plate-based High-throughput Cellular Degradation Assays to Identify PROTAC Molecules and Protein Degraders.Books.

- PROTACs bearing piperazine-containing linkers: what effect on their protonation state?RSC Publishing.

- Piperazine and Triazole Linkers: The Future of Functional PROTAC Chemistry.Unknown Source.

- Targeted Protein Degradation.WuXi Biology.

- (S)-and (R)-thalidomides bound to CRBN TBD. (a) Stereo views of (S).ResearchGate.

- A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function.NIH.

- Discovery of E3 Ligase Ligands for Target Protein Degradation.PMC.

- Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed?NIH.

- Molecular mechanisms of thalidomide and its derivatives.Semantic Scholar.

Sources

- 1. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 3. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]

- 4. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular mechanisms of thalidomide and its derivatives | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. lifesensors.com [lifesensors.com]

- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. portlandpress.com [portlandpress.com]

- 14. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ternary Complex Formation Assays | Domainex [domainex.co.uk]

- 17. A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-O-C2-OH: A Key Intermediate for PROTAC Development

This guide provides a detailed technical analysis of the molecule (S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-O-C2-OH. This compound is not a complete therapeutic agent but rather a pivotal E3 ligase ligand-linker conjugate—a sophisticated building block designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). We will dissect its components, rationale for its design, and provide a comprehensive framework for its application and the subsequent validation of the final PROTAC molecules.

Introduction: The Dawn of Targeted Protein Degradation

Traditional pharmacology has focused on inhibiting the function of disease-causing proteins. However, a revolutionary therapeutic modality, Targeted Protein Degradation (TPD), has emerged, which does not merely inhibit but eliminates specific proteins from the cell. The primary tool of TPD is the PROTAC, a heterobifunctional molecule comprising three key components: a ligand that binds to a target Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1]

By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex.[1][] This induced proximity triggers the E3 ligase to transfer ubiquitin tags to the POI, marking it for destruction by the cell's natural waste disposal machinery, the 26S proteasome.[3] A key advantage of this mechanism is its catalytic nature; a single PROTAC molecule can induce the degradation of multiple POI molecules, often leading to profound and durable biological effects at low dosages.[4]

The molecule this compound represents a pre-fabricated combination of the E3 ligase ligand and the linker, streamlining the PROTAC discovery process.

Part 1: The E3 Ligase Ligand Moiety: (S)-Thalidomide

The thalidomide component of this conjugate serves to hijack the Cereblon (CRBN) E3 ubiquitin ligase complex (CRL4^CRBN^).[3][5] CRBN's discovery as the direct target of thalidomide was a landmark finding that not only explained the drug's tragic teratogenic effects but also its potent anti-myeloma activity.[3][]

Mechanism of Cereblon Recruitment

Thalidomide and its analogs, known as immunomodulatory imide drugs (IMiDs) or Cereblon E3 Ligase Modulators (CELMoDs), function as "molecular glues."[7][8] They bind to a specific pocket on CRBN, subtly altering its surface topology. This new, drug-dependent interface enables the recruitment of proteins that are not natural substrates of CRBN, so-called "neosubstrates," leading to their ubiquitination and degradation.[3][9]

In a PROTAC context, the thalidomide moiety anchors the entire molecule to the CRL4^CRBN^ complex. The other end of the PROTAC then recruits the desired POI, effectively turning the POI into a neosubstrate for the CRBN ligase.

Stereochemistry and Neosubstrate Considerations

Thalidomide is a chiral molecule, with the (S)-enantiomer historically linked to teratogenicity and the (R)-enantiomer to sedative effects.[] In the context of PROTACs, the glutarimide moiety of thalidomide is crucial for CRBN binding.[10] While both enantiomers can bind CRBN, the choice of stereochemistry can influence the geometry and stability of the final ternary complex.

A critical consideration when using thalidomide-based ligands is the potential for inherent "off-target" degradation of natural neosubstrates. Key neosubstrates whose degradation is mediated by thalidomide analogs include the transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos), which is linked to therapeutic effects in multiple myeloma, and SALL4, which is associated with teratogenicity.[3][10] Therefore, any PROTAC built using this intermediate must be rigorously profiled to distinguish between desired POI degradation and undesired neosubstrate degradation.[8][11] Modifications to the thalidomide scaffold, such as at the 6-position of the lenalidomide ring, have been explored to ablate neosubstrate binding while preserving CRBN engagement for PROTAC applications.[10][]

Part 2: The Linker Moiety: A Conduit for Cooperativity

The linker, far from being a passive spacer, is a critical determinant of a PROTAC's success. Its length, rigidity, and chemical composition dictate the geometry of the ternary complex, influencing binding cooperativity, cell permeability, and solubility.[1][] The linker in this intermediate, piperazine-pyrimidine-piperazine-C2-O-C2-OH, is a sophisticated construct designed to confer favorable properties.

Structural Features and Their Rationale

-

Piperazine and Pyrimidine Moieties: The inclusion of heterocyclic rings like piperazine and pyrimidine imparts a degree of rigidity to the linker.[1][14] Unlike highly flexible alkyl chains, which can have a high entropic penalty upon binding, semi-rigid linkers restrict the conformational freedom. This pre-organization can facilitate the adoption of a productive orientation for ternary complex formation.[][15] Furthermore, the nitrogen atoms in piperazine can be protonated at physiological pH, which can significantly improve the aqueous solubility of the final PROTAC—a common challenge for these large molecules.[14][16]

-

-C2-O-C2- (Ethylene Glycol Unit): The short polyethylene glycol (PEG)-like fragment further enhances hydrophilicity and solubility.[17][18] The ether oxygens can act as hydrogen bond acceptors, improving interactions with water.[17] This feature is instrumental in overcoming the poor solubility often associated with complex, high-molecular-weight PROTACs.[19]

-

Terminal Hydroxyl (-OH): The terminal alcohol group is the reactive handle. It provides a convenient and versatile point of attachment for a wide variety of POI ligands, typically those possessing a carboxylic acid or another suitable functional group for coupling reactions.

Part 3: Application in PROTAC Synthesis

This E3 ligase-linker conjugate is designed for modular PROTAC assembly. The general workflow involves coupling a POI-binding ligand to the terminal hydroxyl group of the linker.

Conceptual Synthesis Workflow

-

Selection of POI Ligand: Identify a potent binder for the target protein. Crucially, this ligand must have a suitable "exit vector"—a position on the molecule where the linker can be attached without disrupting its binding to the POI. Often, this is a functional group like a carboxylic acid, amine, or halide.

-

Activation and Coupling: If the POI ligand has a carboxylic acid, it can be activated (e.g., to an acid chloride or using coupling reagents like HATU) and then reacted with the terminal hydroxyl of the this compound intermediate to form an ester bond. Alternatively, other standard coupling chemistries can be employed depending on the available functional groups.

-

Purification and Characterization: The final PROTAC product must be purified, typically by chromatography, and its identity and purity confirmed by analytical techniques such as LC-MS and NMR.

Caption: Conceptual workflow for synthesizing a PROTAC using the intermediate.

Part 4: A Framework for Experimental Validation

The synthesis of a novel PROTAC is merely the first step. As a senior application scientist, I emphasize that a rigorous, multi-tiered validation cascade is essential to confirm its mechanism of action and therapeutic potential. This self-validating system ensures that each step of the PROTAC's action is confirmed before proceeding.

Tier 1: Biochemical & Biophysical Characterization

The initial goal is to confirm that the PROTAC can physically interact with its intended partners and mediate the formation of the ternary complex.

| Assay Type | Purpose | Key Parameters | Common Technologies |

| Binary Binding Assays | Confirm binding to POI and CRBN independently. | KD (dissociation constant) | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Fluorescence Polarization (FP)[20][21] |

| Ternary Complex Formation | Directly demonstrate the PROTAC-mediated formation of the POI-PROTAC-CRBN complex. This is highly predictive of cellular activity. | Ternary KD, Cooperativity (α) | TR-FRET, AlphaLISA, NanoBRET, Native Mass Spectrometry[][22][23] |

Causality Check: A potent PROTAC often exhibits positive cooperativity (α > 1), where the binding of the first protein enhances the affinity for the second. Demonstrating ternary complex formation is a critical milestone; a PROTAC that fails this step is unlikely to be effective in cells.[]

Tier 2: Cellular Mechanism of Action

Once ternary complex formation is confirmed, the investigation moves into a relevant cellular context to verify that this leads to the desired downstream events.

| Assay Type | Purpose | Key Parameters | Common Technologies |

| Target Protein Degradation | Quantify the reduction of POI levels in cells. | DC50 (50% degradation conc.), Dmax (max degradation) | Western Blot, In-Cell Western (ICW), Mass Spectrometry (Targeted Proteomics), HiBiT Lytic Assay[24] |

| Target Ubiquitination | Confirm that degradation is mediated by the ubiquitin-proteasome system. | Increase in poly-ubiquitinated POI | Immunoprecipitation (IP) followed by Western Blot for Ubiquitin[24] |

| Proteome-Wide Selectivity | Assess on-target vs. off-target degradation across the entire proteome. | Degradation profile of all quantified proteins | Global Proteomics (e.g., TMT-MS, LFQ-MS)[25][26][27] |

Trustworthiness Check: The selectivity profile is paramount. This analysis will not only confirm the specific degradation of the POI but also crucially reveal any degradation of known thalidomide neosubstrates (IKZF1, SALL4, etc.) or other unexpected off-targets.

Tier 3: Functional Consequences

Finally, the degradation of the POI must be linked to a measurable biological outcome.

| Assay Type | Purpose | Key Parameters | Common Technologies |

| Cellular Phenotype | Determine the functional effect of POI degradation. | GI50 (50% growth inhibition), Apoptosis induction | Cell Viability Assays (e.g., CellTiter-Glo), Apoptosis Assays (e.g., Caspase-Glo)[24][28] |

// Nodes Start [label="Novel PROTAC Synthesized", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Biochem [label="Tier 1: Biochemical Assays\n(SPR, TR-FRET, Native MS)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Decision1 [label="Ternary Complex Forms?", shape=diamond, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Cellular [label="Tier 2: Cellular Assays\n(Western Blot, MS-Proteomics)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Decision2 [label="Selective POI Degradation?", shape=diamond, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Functional [label="Tier 3: Functional Assays\n(Cell Viability, etc.)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Decision3 [label="Desired Phenotype?", shape=diamond, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Success [label="Validated PROTAC Candidate", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Redesign [label="Redesign PROTAC\n(Linker, Ligand, Vector)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Biochem; Biochem -> Decision1; Decision1 -> Cellular [label="Yes"]; Decision1 -> Redesign [label="No"]; Cellular -> Decision2; Decision2 -> Functional [label="Yes"]; Decision2 -> Redesign [label="No (Poor Potency\nor Off-Targets)"]; Functional -> Decision3; Decision3 -> Success [label="Yes"]; Decision3 -> Redesign [label="No (Mechanism-Phenotype\nDecoupled)"]; }

Caption: A self-validating experimental workflow for PROTAC characterization.

Conclusion and Authoritative Grounding

The molecule this compound is a testament to the maturation of the PROTAC field. It is not merely a chemical, but a sophisticated tool embodying key principles of rational degrader design. The inclusion of a well-characterized E3 ligase ligand, (S)-thalidomide, provides a reliable anchor to the cellular degradation machinery. The thoughtfully constructed linker, featuring both rigid and hydrophilic elements, is designed to optimize the physicochemical properties and ternary complex formation of the final PROTAC.

For researchers in drug development, such intermediates represent a significant acceleration in the discovery process, allowing them to focus on pairing this advanced E3-recruiting module with diverse POI ligands. However, the power of this tool can only be fully realized through a rigorous, multi-faceted validation strategy that confirms every step of the PROTAC's mechanism of action, from biophysical interactions to selective cellular protein degradation and, ultimately, to a desired functional outcome.

References

-

Gadd, M. S., et al. (2020). Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy. ACS Central Science. Retrieved January 5, 2026, from [Link]

-

Zhang, X., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry. Retrieved January 5, 2026, from [Link]

-

PROTAC Molecules Activity and Efficacy Evaluate Service. (n.d.). Mtoz Biolabs. Retrieved January 5, 2026, from [Link]

-

Application of mass spectrometry for the advancement of PROTACs. (2025). Journal of Pharmaceutical and Biomedical Analysis. Retrieved January 5, 2026, from [Link]

-

Gadd, M. S., et al. (2020). Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy. ACS Central Science. Retrieved January 5, 2026, from [Link]

-

Mechanism of action of CRL4CRBN E3 ubiquitin ligase and its effects... (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Cereblon E3 Ligase Pathway. (2025). Gosset. Retrieved January 5, 2026, from [Link]

-

Ternary complex formation. (n.d.). Profacgen. Retrieved January 5, 2026, from [Link]

-

Cereblon E3 ligase modulator. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]

-

How Thalidomide and Molecular Glues Are Redefining Drug Discovery. (2025). Promega Connections. Retrieved January 5, 2026, from [Link]

-

Hanzl, A., et al. (2022). Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives. RSC Medicinal Chemistry. Retrieved January 5, 2026, from [Link]

-

Molecular mechanism of action of cereblon E3 ligase modulators in multiple myeloma. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Daniels, D. L., et al. (2020). Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. Methods in Molecular Biology. Retrieved January 5, 2026, from [Link]

-

Cellular Assays for characterization of PROTAC activity and... (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Zaidman, D., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Journal of Medicinal Chemistry. Retrieved January 5, 2026, from [Link]

-

Ito, T., & Handa, H. (2020). Molecular mechanisms of thalidomide and its derivatives. Journal of Biochemistry. Retrieved January 5, 2026, from [Link]

-

Protein Degradation Assays – PROTAC Screening. (n.d.). Reaction Biology. Retrieved January 5, 2026, from [Link]

-

Yamanaka, S., et al. (2021). Thalidomide and its metabolite 5-hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF. The EMBO Journal. Retrieved January 5, 2026, from [Link]

-

Zhang, X., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry. Retrieved January 5, 2026, from [Link]

-

Analogues of thalidomide induce degradation of distinct disease-relevant proteins. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

The Role of PEG Linkers in Advancing PROTAC Technology. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 5, 2026, from [Link]

-

The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling. (2021). Nature Communications. Retrieved January 5, 2026, from [Link]

-

Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. Retrieved January 5, 2026, from [Link]

-

Scacchetti, F., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances. Retrieved January 5, 2026, from [Link]

-

PROTACs bearing piperazine-containing linkers: what effect on their protonation state? (2022). RSC Advances. Retrieved January 5, 2026, from [Link]

-

Scacchetti, F., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances. Retrieved January 5, 2026, from [Link]

-

An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs. (2021). Springer Nature Experiments. Retrieved January 5, 2026, from [Link]

-

E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. (2020). Journal of Medicinal Chemistry. Retrieved January 5, 2026, from [Link]

-

Molecular mechanisms of thalidomide and its derivatives. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

Sources

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lifesensors.com [lifesensors.com]

- 5. gosset.ai [gosset.ai]

- 7. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]

- 8. promegaconnections.com [promegaconnections.com]

- 9. researchgate.net [researchgate.net]

- 10. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thalidomide and its metabolite 5-hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. nbinno.com [nbinno.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. tandfonline.com [tandfonline.com]

- 21. reactionbiology.com [reactionbiology.com]

- 22. lifesensors.com [lifesensors.com]

- 23. Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 24. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. documents.thermofisher.com [documents.thermofisher.com]

- 28. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to the Core Structure of Thalidomide-Based PROTAC Linkers

Foreword: The Linker as the Linchpin of Degradation

In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift from occupancy-driven inhibition to event-driven elimination.[1][2] These heterobifunctional molecules catalytically hijack the cell's ubiquitin-proteasome system to eradicate specific proteins of interest (POIs).[1] A PROTAC's architecture is deceptively simple: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1][3]

This guide focuses on PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase via the well-established thalidomide scaffold and its potent analogs, lenalidomide and pomalidomide.[4][5][6] While the two ligands provide specificity, it is the often-underestimated linker that orchestrates the entire degradation process. It is not merely a passive spacer but an active and critical modulator of the PROTAC's efficacy, selectivity, and overall drug-like properties.[3][7][8] Understanding the intricate structure-activity relationships (SAR) of the linker is paramount for any researcher dedicated to developing the next generation of potent and selective protein degraders.

The Cornerstone of Efficacy: Orchestrating the Ternary Complex

The fundamental mechanism of any PROTAC is the formation of a productive ternary complex involving the POI, the PROTAC, and the E3 ligase.[3][5][9] The linker's primary role is to dictate the geometry and stability of this complex, facilitating the efficient transfer of ubiquitin to the POI.[5][7]

The stability of this complex is often described by the concept of cooperativity (α) . An optimal linker facilitates favorable protein-protein interactions between the POI and CRBN, leading to positive cooperativity (α > 1) , where the affinity of the two proteins for the PROTAC is greater in the ternary complex than for their individual binary interactions.[3][9] Conversely, a poorly designed linker can introduce steric clashes, resulting in negative cooperativity (α < 1) and diminished degradation.[3]

It is also crucial to be aware of the "hook effect," a phenomenon observed at high PROTAC concentrations where an excess of binary complexes (POI-PROTAC or CRBN-PROTAC) outcompetes the formation of the productive ternary complex, leading to reduced degradation efficiency.[10][11] A linker that promotes high positive cooperativity can help mitigate this effect by stabilizing the ternary complex.[11]

Caption: The catalytic cycle of a thalidomide-based PROTAC.

The Anatomy of a Linker: Design and Composition

The rational design of a PROTAC linker involves careful consideration of three core structural elements: the point of attachment to the thalidomide ligand, the chemical composition, and the overall length.

Attachment Points: The "Exit Vector"

The position where the linker connects to the thalidomide moiety is a critical design choice. The linker should be attached at a solvent-exposed position that does not disrupt the key binding interactions with CRBN.[3] Studies have shown that different attachment points on the phthalimide ring of thalidomide or its analogs can significantly influence the resulting PROTAC's hydrolytic stability and its ability to degrade endogenous CRBN neosubstrates like IKZF1/3.[12]

-

C4-Position: Attaching the linker to the C4 position of the phthalimide ring via an ether or amino linkage is a common strategy.[12][13]

-

C5-Position: The C5 position is another frequently used attachment point, often yielding stable and effective degraders.[12]

-

Glutarimide Ring: While less common, modifications to the glutarimide ring have also been explored.

The choice of exit vector can profoundly impact the orientation of the recruited E3 ligase relative to the target protein, directly affecting ternary complex geometry.[3]

Caption: Common linker attachment points on the thalidomide scaffold.

Linker Composition and Classification

The chemical makeup of the linker dictates the PROTAC's physicochemical properties.[3] Linkers are broadly classified based on their flexibility and composition.[3]

| Linker Type | Common Motifs | Key Characteristics | Advantages | Disadvantages |

| Flexible | Alkyl chains, Polyethylene Glycol (PEG) | High number of rotatable bonds | Synthetically tractable; conformational flexibility can increase the probability of forming a productive complex.[3][14] | High flexibility can incur an entropic penalty upon binding; may contribute to poor physicochemical properties.[3] |

| Rigid | Alkynes, Aromatic rings (e.g., phenyl), Piperazine | Constrained conformations | Can pre-organize the PROTAC for favorable binding, reducing the entropic penalty; may improve selectivity.[3][15] | More synthetically challenging; lack of flexibility can make achieving a productive geometry difficult.[3] |

| Functional | Hydrophilic (PEG, amides), Lipophilic (alkyl) | Modulates physicochemical properties | Can improve solubility, cell permeability, and metabolic stability.[3][16] | Can introduce new metabolic liabilities or alter binding modes. |

Alkyl and Polyethylene Glycol (PEG) chains are the most prevalent motifs in early-stage PROTAC development due to their synthetic accessibility.[3][14] PEG linkers, in particular, are widely used to enhance the aqueous solubility of the often large and hydrophobic PROTAC molecules.[3][] More rigid structures, such as those incorporating piperazine, can improve conformational stability and may also enhance solubility upon protonation.[15]

Linker Length: A Target-Dependent Variable

There is no universal optimal linker length; it must be empirically determined for each POI-E3 ligase pair.[1][8]

-

Too Short: A linker that is too short can cause steric clashes between the POI and CRBN, preventing the formation of a stable ternary complex.[8]

-

Too Long: An excessively long and flexible linker increases the entropic penalty of binding and may allow the formation of multiple non-productive conformations, ultimately reducing degradation efficiency.[3][]

Systematic studies involving the synthesis of a library of PROTACs with varying linker lengths are often necessary to identify the optimal length for potent degradation.

| PROTAC Example (Targeting BRD4) | Linker Composition | Linker Length (atoms) | BRD4 Degradation DC50 (nM) |

| dBET1 | PEG | ~14 | ~4 |

| MZ1 | Alkyl-Ether | ~12 | ~19 |

| ARV-771 | Alkyl-Ether-Piperazine | ~20 | <1 |

| Note: Data compiled from multiple literature sources for illustrative purposes. Absolute values can vary based on cell line and assay conditions. |

This table illustrates that even for the same target (BRD4), different linker compositions and lengths can result in significant variations in degradation potency.

Impact on Physicochemical and DMPK Properties

Due to their bivalent nature, PROTACs are typically large molecules (MW > 700 Da) that fall outside Lipinski's "rule of five," presenting significant challenges for achieving favorable drug metabolism and pharmacokinetic (DMPK) properties.[3] The linker is a key contributor to the overall physicochemical profile and a primary handle for optimization.[3][16]

-

Solubility & Permeability: The linker's composition directly influences solubility and cell permeability. Incorporating polar groups like ethers, amides, or piperazine can improve aqueous solubility.[3][15] Some flexible linkers exhibit a "chameleon effect," adopting a more compact, less polar conformation in the hydrophobic cell membrane to aid permeability, and a more extended, polar conformation in the aqueous cytoplasm.[3]

-

Metabolic Stability: The linker can introduce metabolically liable spots. Strategic modifications, such as replacing susceptible groups or introducing fluorine atoms, can be used to improve metabolic stability and other pharmacokinetic parameters.[3][16]

The optimization of linker structure is therefore a critical balancing act between achieving potent degradation and engineering acceptable drug-like properties.[2][16]

Experimental Protocols & Workflows

The synthesis and evaluation of PROTACs require robust chemical and biological methodologies.

Protocol 1: PROTAC Synthesis via Amide Coupling

This protocol describes a common method for the final step in PROTAC synthesis: coupling a POI-ligand containing a carboxylic acid to a thalidomide-linker building block with a terminal amine.

Materials:

-

POI-COOH (1.0 eq)

-

Thalidomide-Linker-NH2 (e.g., Thalidomide-NH-amido-C8-NH2, 1.1 eq)[5]

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

Procedure:

-

Acid Activation: Dissolve the POI-COOH in a minimal amount of anhydrous DMF. Add HATU and DIPEA to the solution. Stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.[5]

-

Amine Preparation: In a separate vial, dissolve the Thalidomide-Linker-NH2 in anhydrous DMF. If it is a hydrochloride salt, add 1.1 equivalents of DIPEA to neutralize it.[5]

-

Coupling Reaction: Add the thalidomide-linker solution to the activated POI-COOH mixture.[5]

-

Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction's progress by LC-MS until the POI-COOH starting material is consumed.[5]

-

Work-up & Purification: Upon completion, quench the reaction with a small amount of water. Filter the crude mixture and purify the resulting PROTAC using reverse-phase preparative HPLC.

-

Isolation: Combine the fractions containing the pure product and lyophilize to yield the final PROTAC as a solid.[5]

Workflow for Linker Optimization

The rational design of PROTACs is an iterative process. A typical workflow for linker optimization involves library synthesis followed by a cascade of biological assays to identify the most potent and effective compounds.

Caption: A typical experimental workflow for PROTAC linker optimization.

Conclusion and Future Perspectives

The linker is a multifaceted and indispensable component of a thalidomide-based PROTAC. Its structure governs the formation and stability of the ternary complex, dictates the molecule's physicochemical properties, and ultimately determines its biological activity. The field is rapidly evolving beyond synthetically tractable alkyl and PEG chains toward more sophisticated and functional linkers designed to overcome the inherent DMPK challenges of these large molecules.[14]

While empirical, trial-and-error approaches have dominated linker design, the future lies in a more rational, structure-guided methodology.[14] Advances in computational modeling, structural biology, and biophysical techniques will be essential to gain a deeper understanding of the structure and dynamics of PROTAC ternary complexes.[9][18] This knowledge will empower researchers to move beyond incremental modifications and rationally engineer linkers with precisely tailored properties, unlocking the full therapeutic potential of targeted protein degradation.

References

-

Krajcovicova, S., Jorda, R., Hendrychova, D., & Soural, M. (2019). Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC). Chemical Communications. Retrieved from [Link]

-

Krajcovicova, S., Jorda, R., Hendrychova, D., & Soural, M. (2019). Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC). Semantic Scholar. Retrieved from [Link]

-

Steinebach, C., Ng, Y. L. D., Sosič, I., & Gütschow, M. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. Retrieved from [Link]

-

Maple, H. J., & Clayden, N. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. Retrieved from [Link]

-

Drummond, M. L., & Williams, C. I. (2019). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. bioRxiv. Retrieved from [Link]

-

Sinner, E. K., & Merz, K. M. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. Journal of Chemical Information and Modeling. Retrieved from [Link]

-

Steinebach, C., Ng, Y. L. D., Sosič, I., & Gütschow, M. (2020). Commonly utilized thalidomide-derived CRBN ligands and possible linker attachment styles. ResearchGate. Retrieved from [Link]

-

Goracci, L., Desantis, J., & Macchiarulo, A. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. ChemMedChem. Retrieved from [Link]

-

Steinebach, C., Ng, Y. L. D., Sosič, I., & Gütschow, M. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. Retrieved from [Link]

-

Request PDF. (2025). Mechanistic and Structural Features of PROTAC Ternary Complexes. Retrieved from [Link]

-

AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. Retrieved from [Link]

-

Desantis, J., Mammoli, A., Eleuteri, M., Coletti, A., Croci, F., Macchiarulo, A., & Goracci, L. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry. Retrieved from [Link]

-

Hanzl, A., Winter, G. E., & Gmaschitz, T. (2021). Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands. ACS Medicinal Chemistry Letters. Retrieved from [Link]

-

ResearchGate. (n.d.). E3 ligase ligands commonly used for PROTACs. Derivatives of thalidomide targeting Cereblon (CRBN) and the ligand of Von Hippel Lindau (VHL) are shown. Retrieved from [Link]

-

ResearchGate. (n.d.). PROTAC-mediated ternary complex formation and hook effect. Retrieved from [Link]

-

Iida, K., et al. (2022). Construction of PROTAC-Mediated Ternary Complex Structure Distribution Profiles Using Extensive Conformational Search. Journal of Chemical Information and Modeling. Retrieved from [Link]

Sources

- 1. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 3. chempep.com [chempep.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. E3 Ligands Usage in PROTAC Design [bldpharm.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Construction of PROTAC-Mediated Ternary Complex Structure Distribution Profiles Using Extensive Conformational Search - PMC [pmc.ncbi.nlm.nih.gov]

Thalidomide Derivatives for CRBN E3 Ligase Recruitment: An In-Depth Technical Guide

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The discovery of thalidomide's ability to recruit neosubstrates to the Cereblon (CRBN) E3 ubiquitin ligase for degradation has revolutionized drug development, paving the way for the field of targeted protein degradation (TPD). This guide provides a comprehensive technical overview of the principles and practices governing the use of thalidomide and its derivatives as CRBN E3 ligase recruiters. We will delve into the molecular mechanisms of action, the principles of rational drug design for these molecules, and provide detailed, field-tested protocols for their synthesis, characterization, and cellular evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of CRBN-mediated protein degradation.

The CRBN E3 Ligase Complex: A Master Regulator of Protein Homeostasis

The Cullin-RING E3 ubiquitin ligases (CRLs) are the largest family of E3 ligases and play a pivotal role in maintaining cellular protein homeostasis by targeting specific proteins for ubiquitination and subsequent proteasomal degradation. The CRL4A complex, which utilizes Cereblon (CRBN) as its substrate receptor, is of particular interest in targeted drug discovery.

The functional CRL4A-CRBN E3 ligase complex is a multi-subunit assembly comprising:

-

Cullin 4A (CUL4A): A scaffold protein that forms the backbone of the complex.

-

Regulator of Cullins 1 (ROC1): A RING-domain protein that recruits the E2 ubiquitin-conjugating enzyme.

-

DNA Damage-Binding Protein 1 (DDB1): An adaptor protein that links the substrate receptor, CRBN, to the CUL4A scaffold.

-

Cereblon (CRBN): The substrate receptor responsible for recognizing and binding to specific protein targets.

Under normal physiological conditions, CRBN binds to endogenous substrates, leading to their ubiquitination and degradation. The groundbreaking discovery was that certain small molecules could modulate the substrate specificity of CRBN, effectively "gluing" new proteins to the E3 ligase for degradation.

Figure 1: The architecture of the CRL4-CRBN E3 ubiquitin ligase complex.

Thalidomide and its Derivatives: Molecular Glues for CRBN

Thalidomide, along with its more potent derivatives lenalidomide and pomalidomide, are collectively known as immunomodulatory drugs (IMiDs). These molecules function as "molecular glues," effectively hijacking the CRBN E3 ligase complex to induce the degradation of proteins not normally targeted by CRBN.[1][2]

The binding of an IMiD to a specific pocket in CRBN creates a novel protein-protein interaction surface.[3][4][5] This new surface has a high affinity for specific "neosubstrates," most notably the Ikaros family zinc finger transcription factors IKZF1 and IKZF3.[3][6] The recruitment of these neosubstrates to the CRBN E3 ligase complex leads to their polyubiquitination and subsequent degradation by the 26S proteasome. The degradation of IKZF1 and IKZF3 is a key mechanism behind the anti-myeloma activity of IMiDs.[1][7]

The core chemical structure of thalidomide derivatives consists of a phthalimide ring and a glutarimide ring. The glutarimide ring is essential for binding to CRBN, while modifications to the phthalimide ring can alter neosubstrate specificity and binding affinity.[2] For instance, the addition of an amino group at the 4-position of the phthalimide ring in lenalidomide and pomalidomide significantly enhances their potency compared to thalidomide.[8][]

Figure 2: Mechanism of neosubstrate recruitment and degradation by IMiDs.

Rational Design of Thalidomide Derivatives for Targeted Protein Degradation

The modular nature of thalidomide and its derivatives makes them ideal starting points for the design of more complex molecules for targeted protein degradation, such as Proteolysis Targeting Chimeras (PROTACs). A PROTAC is a heterobifunctional molecule that consists of a ligand for an E3 ligase (like a thalidomide derivative), a linker, and a ligand for a protein of interest (POI).

The design and synthesis of effective thalidomide-based PROTACs require careful consideration of several factors:

-

CRBN Ligand Affinity: The affinity of the thalidomide derivative for CRBN is a critical determinant of PROTAC efficiency. High-affinity binders are generally preferred.

-

Linker Composition and Length: The linker plays a crucial role in orienting the POI and the E3 ligase for efficient ubiquitination. The optimal linker length and composition are highly dependent on the specific POI.

-

POI Ligand Affinity: The affinity of the POI ligand determines the selectivity of the PROTAC.

-

Ternary Complex Formation: The ultimate success of a PROTAC depends on its ability to promote the formation of a stable ternary complex between CRBN, the PROTAC, and the POI.

Table 1: Comparison of Common Thalidomide Derivatives

| Compound | Relative Potency | Key Structural Feature | Primary Neosubstrates |

| Thalidomide | 1x | Unsubstituted Phthalimide | IKZF1, IKZF3, SALL4 |

| Lenalidomide | 10-20x | 4-amino Phthalimide | IKZF1, IKZF3, CK1α |

| Pomalidomide | 50-100x | 4-amino, 5-oxo Phthalimide | IKZF1, IKZF3 |

Experimental Protocols for Characterization of Thalidomide Derivatives

The successful development of novel thalidomide derivatives requires a robust suite of biochemical and cellular assays to characterize their activity.

Biochemical Assay: CRBN Binding Affinity Measurement using Fluorescence Polarization (FP)

Principle: This assay measures the binding of a fluorescently labeled thalidomide derivative (tracer) to recombinant CRBN. Unbound tracer tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger CRBN protein, the tracer's tumbling is restricted, leading to an increase in fluorescence polarization. A competitive binding experiment can be performed to determine the binding affinity of unlabeled test compounds.

Step-by-Step Methodology:

-

Reagents and Materials:

-

Recombinant human CRBN-DDB1 protein complex

-

Fluorescently labeled thalidomide tracer (e.g., FAM-thalidomide)

-

Assay buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT

-

Test compounds (thalidomide derivatives) dissolved in DMSO

-

384-well, low-volume, black microplates

-

Plate reader capable of measuring fluorescence polarization

-

-

Procedure: a. Prepare a serial dilution of the test compounds in DMSO. b. In the microplate, add 10 µL of assay buffer. c. Add 100 nL of the test compound dilutions or DMSO (for control wells) to the appropriate wells. d. Prepare a solution of CRBN-DDB1 and FAM-thalidomide tracer in assay buffer. The final concentrations should be optimized, but a starting point is 50 nM CRBN-DDB1 and 10 nM tracer. e. Add 10 µL of the CRBN-DDB1/tracer solution to all wells. f. Incubate the plate at room temperature for 1 hour, protected from light. g. Measure the fluorescence polarization on a compatible plate reader.

-

Data Analysis: a. Calculate the percent inhibition of tracer binding for each concentration of the test compound. b. Plot the percent inhibition against the logarithm of the test compound concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. d. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Cellular Assay: Neosubstrate Degradation by Western Blot

Principle: This assay directly measures the ability of a thalidomide derivative to induce the degradation of a specific neosubstrate in a cellular context.

Step-by-Step Methodology:

-

Reagents and Materials:

-

Human cell line expressing the neosubstrate of interest (e.g., MM.1S cells for IKZF1/3)

-

Complete cell culture medium

-

Test compounds (thalidomide derivatives) dissolved in DMSO

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Western blot transfer system and membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against the neosubstrate and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure: a. Seed cells in a multi-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of the test compounds or DMSO (vehicle control) for the desired time (e.g., 4, 8, 24 hours). c. Harvest the cells and lyse them in lysis buffer. d. Determine the protein concentration of each lysate using the BCA assay. e. Normalize the protein concentrations and prepare samples for SDS-PAGE. f. Separate the proteins by SDS-PAGE and transfer them to a membrane. g. Block the membrane and then incubate with the primary antibodies overnight at 4°C. h. Wash the membrane and incubate with the HRP-conjugated secondary antibodies. i. Wash the membrane again and add the chemiluminescent substrate. j. Image the blot using a suitable imaging system.

-

Data Analysis: a. Quantify the band intensities for the neosubstrate and the loading control using image analysis software. b. Normalize the neosubstrate band intensity to the loading control band intensity for each sample. c. Calculate the percentage of neosubstrate remaining relative to the vehicle-treated control. d. Plot the percentage of neosubstrate remaining against the logarithm of the test compound concentration. e. Fit the data to a sigmoidal dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Figure 3: A typical experimental workflow for the characterization of thalidomide derivatives.

Conclusion and Future Directions

The ability of thalidomide and its derivatives to recruit neosubstrates to the CRBN E3 ligase has opened up a new and exciting frontier in drug discovery. The principles of targeted protein degradation are now being applied to a wide range of previously "undruggable" targets. The continued development of novel thalidomide derivatives with improved potency, selectivity, and drug-like properties will undoubtedly lead to the next generation of transformative therapies. Future research will likely focus on expanding the repertoire of E3 ligases that can be hijacked, as well as developing more sophisticated strategies for achieving tissue and cell-type specific protein degradation.

References

-

Fischer, E.S., et al. (2014). Structure of the DDB1-CRBN E3 ubiquitin ligase bound to thalidomide. Nature, 512(7512), 49-53. [Link]

-

Fischer, E.S., et al. (2014). Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide. Nature, 512(7512), 49-53. [Link]

-

Chamberlain, P.P., et al. (2014). The novel mechanism of lenalidomide activity. Blood, 124(21), 2195. [Link]

-

Zhu, Y.X., et al. (2013). Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma. Leukemia & lymphoma, 54(4), 683-687. [Link]

-

Mori, T., et al. (2018). Structural basis of thalidomide enantiomer binding to cereblon. Scientific reports, 8(1), 1-9. [Link]

-

Lee, H., et al. (2020). Structures of cereblon (CRBN)-DDB1-E3 ligase complex. International journal of molecular sciences, 21(11), 3948. [Link]

-

Ito, T., & Handa, H. (2016). Molecular mechanisms of thalidomide and its derivatives. Journal of biochemistry, 159(4), 393-400. [Link]

-

Fischer, E. S., et al. (2014). Structure of the DDBI-CRBN E3 ubiquitin ligase in complex with thalidomide. Nature, 512(7512), 49-53. [Link]

-

Ito, T., & Handa, H. (2016). Molecular mechanisms of thalidomide and its derivatives. Journal of biochemistry, 159(4), 393-400. [Link]

-

Galli, M., & Galluzzi, L. (2014). Novel insights into the mechanism of action of lenalidomide. Oncoimmunology, 3(9), e951311. [Link]

-

Chelucci, R. C., et al. (2021). Protein degradation mechanism of Thalidomide via cereblon-binding. ResearchGate. [Link]

-

Millrine, D., & Kishimoto, T. (2017). Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed?. F1000Research, 6. [Link]

-

Fischer, E., et al. (2014). The Structure of DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide. Nature, 512(7512), 49-53. [Link]

-

Zhu, Y. X., et al. (2013). Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma. Leukemia & lymphoma, 54(4), 683-687. [Link]

Sources

- 1. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rcsb.org [rcsb.org]

- 4. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Trinity: A Guide to Understanding and Characterizing Ternary Complex Formation with Thalidomide-Based PROTACs

An In-depth Technical Guide:

For researchers, scientists, and drug development professionals venturing into the promising field of targeted protein degradation, this guide provides a deep dive into the cornerstone of PROTAC efficacy: the formation of the ternary complex. Specifically, we will focus on thalidomide-based PROTACs, which hijack the E3 ubiquitin ligase Cereblon (CRBN) to induce the degradation of unwanted proteins. Understanding the biophysical and cellular dynamics of this "molecular handshake" is paramount for designing and optimizing potent and selective protein degraders.

This document moves beyond a mere listing of protocols. It aims to instill a fundamental understanding of why specific experimental choices are made, how to interpret the resulting data, and how to build a self-validating system of evidence to confidently advance your drug discovery program.

The Central Paradigm: The PROTAC-Induced Ternary Complex

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules designed to bring a target protein (Protein of Interest, POI) into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.

The entire process hinges on the formation of a transient, yet critical, ternary complex consisting of the PROTAC, the E3 ligase (in our case, the CRBN-DDB1 complex), and the POI. The stability, cooperativity, and conformation of this complex directly govern the efficiency and selectivity of the subsequent degradation.

Thalidomide and its analogs (known as immunomodulatory drugs or IMiDs) bind to CRBN, a substrate receptor for the CUL4A-RBX1-DDB1 E3 ubiquitin ligase complex. By linking an IMiD moiety to a ligand for a POI, a thalidomide-based PROTAC effectively "glues" the POI to CRBN.

Below is a conceptual workflow illustrating the critical path from PROTAC introduction to target degradation, emphasizing the central role of the ternary complex.

Caption: Workflow of PROTAC-mediated protein degradation.

Biophysical Characterization: Quantifying the Molecular Handshake

Before assessing cellular activity, it is crucial to characterize the binding events that lead to ternary complex formation in a purified, cell-free system. These biophysical assays provide quantitative data on binding affinities, kinetics, and thermodynamics, which are essential for structure-activity relationship (SAR) studies.

Key Biophysical Techniques

| Technique | Measures | Key Outputs | Strengths | Considerations |

| Surface Plasmon Resonance (SPR) | Real-time binding kinetics | KD (affinity), kon (association rate), koff (dissociation rate) | Label-free, provides kinetic data, high throughput | Requires immobilization of one binding partner, mass transport limitations |

| Isothermal Titration Calorimetry (ITC) | Heat changes upon binding | KD (affinity), ΔH (enthalpy), ΔS (entropy), Stoichiometry (n) | Gold standard for thermodynamics, solution-based | Requires large amounts of pure protein, lower throughput |

| Fluorescence Resonance Energy Transfer (FRET) | Proximity of fluorescently labeled partners | FRET efficiency, apparent KD | High sensitivity, can be adapted for cellular assays | Requires labeling of proteins, potential for artifacts from labels |

| AlphaLISA / HTRF | Proximity of antibody-tagged partners | Signal intensity, IC50 / EC50 | High throughput, no-wash format | Indirect measurement, potential for antibody interference |

Experimental Protocol: Surface Plasmon Resonance (SPR) for Ternary Complex Cooperativity

This protocol outlines how to determine the cooperativity (α) of a ternary complex, a critical parameter that indicates whether the binding of the second protein is enhanced (positive cooperativity, α > 1) or hindered (negative cooperativity, α < 1) by the presence of the first.

Rationale: Understanding cooperativity is vital for PROTAC design. High positive cooperativity often correlates with potent cellular degradation, as the PROTAC more effectively "glues" the two proteins together.

Step-by-Step Methodology:

-

Immobilization:

-

Covalently immobilize purified, recombinant CRBN-DDB1 protein onto a sensor chip surface (e.g., a CM5 chip via amine coupling). The goal is to achieve a low to moderate density to avoid mass transport limitations.

-

Expert Insight: Use a running buffer containing a low percentage of DMSO (e.g., 1-2%) to match the solvent of the PROTAC and POI solutions.

-

-

Binary Interaction 1 (PROTAC to CRBN):

-

Inject a series of increasing concentrations of the PROTAC over the CRBN surface.

-

Fit the resulting sensorgrams to a 1:1 binding model to determine the KD of the PROTAC-CRBN interaction.

-

-

Binary Interaction 2 (POI to CRBN):

-

Inject a series of increasing concentrations of the POI over the CRBN surface.

-

Trustworthiness Check: In the absence of a PROTAC, there should be minimal to no binding of the POI to CRBN. This confirms the PROTAC-dependency of the ternary interaction.

-

-

Ternary Complex Formation:

-

Prepare a series of solutions containing a fixed, saturating concentration of the PROTAC mixed with increasing concentrations of the POI.

-

Inject these mixtures over the CRBN surface. The observed binding response will now be due to the formation of the CRBN-PROTAC-POI complex.

-

Fit the data to determine the apparent KD of the POI binding to the CRBN-PROTAC binary complex.

-

-

Calculating Cooperativity (α):

-

Cooperativity is calculated as the ratio of the binary KD to the ternary KD: α = KD (POI to CRBN) / KD (POI to CRBN-PROTAC complex)

-

Since the binary affinity of the POI to CRBN is often negligible, a more practical approach is to compare the affinity of the POI to the CRBN-PROTAC complex versus the affinity of the PROTAC to the CRBN-POI complex. A more robust method involves global fitting of all binary and ternary data.

-

Caption: The hook effect at high PROTAC concentrations.

Conclusion: An Integrated Approach

The successful development of a thalidomide-based PROTAC relies on a multi-faceted, evidence-based approach. Biophysical characterization provides the foundational, quantitative understanding of the molecular interactions governing ternary complex formation. These in vitro insights must then be validated in a cellular environment to confirm that the PROTAC can effectively translate complex formation into robust and specific protein degradation. By integrating these methodologies, researchers can build a comprehensive picture of their PROTAC's mechanism of action, enabling the rational design of next-generation protein degraders.

References

-

Title: The Cereblon modulator pipeline: a landscape of novel binders and protein degraders. Source: Signal Transduction and Targeted Therapy. URL: [Link]

-

Title: Biophysical methods for the study of PROTACs. Source: RSC Publishing. URL: [Link]

-

Title: The “Hook Effect”: A Recurring Challenge in PROTAC Drug Discovery. Source: ChemMedChem. URL: [Link]

-

Title: Hijacking the E3 Ubiquitin Ligase Cereblon to Efficiently Target BRD4. Source: Cell Chemical Biology. URL: [Link]

Methodological & Application

Application Note & Synthesis Protocol: (S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-O-C2-OH

Authored by: Senior Application Scientist, Gemini Division

Publication Date: January 5, 2026

Abstract

This document provides a comprehensive guide for the multi-step synthesis of the novel PROTAC (Proteolysis Targeting Chimera) candidate, (S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-O-C2-OH. This molecule is designed to recruit the Cereblon (CRBN) E3 ubiquitin ligase via its (S)-thalidomide moiety and a target protein of interest through a pyrimidine-based ligand, connected by a flexible piperazine and ether-based linker. The protocol herein details the strategic assembly of key intermediates, including the synthesis of a functionalized (S)-thalidomide precursor, a derivatized pyrimidine core, and their subsequent conjugation and linker attachment. Each step is accompanied by in-depth procedural explanations, characterization checkpoints, and the underlying chemical principles, ensuring reproducibility and a high degree of purity in the final product. This guide is intended for researchers in medicinal chemistry, drug discovery, and chemical biology with experience in multi-step organic synthesis.

Introduction: The Rationale of PROTAC Design

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality, inducing the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC molecule is bifunctional, consisting of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a chemical linker. The synthesis of this compound is a strategic endeavor to create a potent and selective degrader. The (S)-enantiomer of thalidomide is specifically chosen for its high-affinity binding to the Cereblon (CRBN) E3 ligase complex. The pyrimidine core serves as a versatile scaffold for engaging various protein targets, while the dual piperazine and ether-containing linker provides optimal length and flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Synthetic Strategy Overview

The synthesis of the target molecule is approached through a convergent strategy, which enhances efficiency and allows for modularity. The overall process is segmented into three primary stages:

-

Stage 1: Synthesis of Key Intermediates: This involves the independent preparation of the (S)-thalidomide-piperazine precursor and the pyrimidine-piperazine-linker moiety.

-

Stage 2: Fragment Coupling: The two primary intermediates are covalently linked through a nucleophilic substitution or a similar robust coupling reaction.

-

Stage 3: Final Deprotection and Purification: Removal of any protecting groups and purification of the final compound to the high degree of purity required for biological evaluation.

Figure 1: Convergent synthetic workflow for the target PROTAC molecule.

Experimental Protocols

Materials and Methods: All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates and visualized under UV light or by staining. Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 or 500 MHz spectrometer. High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the synthesized compounds.

Protocol 3.1: Synthesis of Intermediate 1 - (S)-N-(tert-butoxycarbonyl)-4-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)piperazine-1-carboxylate

This protocol details the synthesis of the thalidomide-piperazine building block. The tert-butoxycarbonyl (Boc) group is used as a protecting group for one of the piperazine nitrogens, allowing for controlled subsequent reactions.

Table 1: Reagents for Intermediate 1 Synthesis

| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |

| (S)-4-Fluoro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione | 276.24 | 1.0 | 276 mg |

| N-Boc-piperazine | 186.27 | 1.2 | 224 mg |

| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 415 mg |

| Dimethyl Sulfoxide (DMSO) | 78.13 | - | 5 mL |

Procedure:

-

To a stirred solution of (S)-4-Fluoro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (1.0 mmol) in DMSO (5 mL) in a round-bottom flask, add N-Boc-piperazine (1.2 mmol) and potassium carbonate (3.0 mmol).

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours. The progress of the reaction should be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

-

Upon completion, allow the mixture to cool to room temperature and pour it into ice-cold water (50 mL).

-

A precipitate will form. Collect the solid by vacuum filtration, wash with water, and then with a cold, non-polar solvent like diethyl ether to remove non-polar impurities.

-

Dry the solid under vacuum to yield the desired product, Intermediate 1.

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 3.2: Synthesis of Intermediate 2 - 2-(2-((4-(4-chloro-6-methylpyrimidin-2-yl)piperazin-1-yl)ethoxy)ethanol

This protocol describes the synthesis of the pyrimidine-piperazine-linker fragment.

Table 2: Reagents for Intermediate 2 Synthesis

| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |

| 2,4-Dichloro-6-methylpyrimidine | 163.02 | 1.0 | 163 mg |

| 1-(2-(2-hydroxyethoxy)ethyl)piperazine | 174.24 | 1.1 | 192 mg |

| Diisopropylethylamine (DIPEA) | 129.24 | 2.5 | 0.44 mL |

| N,N-Dimethylformamide (DMF) | 73.09 | - | 5 mL |

Procedure:

-

Dissolve 2,4-dichloro-6-methylpyrimidine (1.0 mmol) in DMF (5 mL) in a round-bottom flask.

-

Add 1-(2-(2-hydroxyethoxy)ethyl)piperazine (1.1 mmol) and DIPEA (2.5 mmol) to the solution.

-

Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction's progress by TLC (e.g., using a 9:1 mixture of dichloromethane and methanol).

-

Once the reaction is complete, dilute the mixture with ethyl acetate (50 mL) and wash with water (3 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (using a gradient of methanol in dichloromethane) to obtain Intermediate 2.

-

Characterization: Verify the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 3.3: Coupling of Intermediates and Final Product Formation

This final stage involves the deprotection of Intermediate 1 followed by coupling with a tosylated version of Intermediate 2.

Step 3.3.1: Boc Deprotection of Intermediate 1

-

Dissolve Intermediate 1 (1.0 mmol) in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA) (10 mL).

-

Stir the solution at room temperature for 1-2 hours.

-

Remove the solvent and excess TFA under reduced pressure. Co-evaporate with DCM several times to ensure complete removal of TFA. The resulting TFA salt is used in the next step without further purification.

Step 3.3.2: Tosylation of Intermediate 2

-

Dissolve Intermediate 2 (1.0 mmol) in DCM (10 mL) and cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.5 mmol) followed by p-toluenesulfonyl chloride (TsCl) (1.2 mmol) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Wash the reaction mixture with water and brine, dry the organic layer over sodium sulfate, and concentrate to yield the tosylated intermediate.

Step 3.3.3: Final Coupling

-

Dissolve the deprotected Intermediate 1 (TFA salt, ~1.0 mmol) and the tosylated Intermediate 2 (~1.0 mmol) in DMF (10 mL).

-

Add a suitable base, such as potassium carbonate (3.0 mmol), to neutralize the TFA salt and facilitate the nucleophilic substitution.

-

Heat the mixture to 60-70 °C and stir for 16-24 hours.

-

After cooling, work up the reaction as described in Protocol 3.2 (step 4).

-

Purification: The final crude product must be purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve the high purity (>95%) required for biological assays.

Figure 2: Schematic of the final SN2 coupling reaction.

Safety and Handling Precautions

-